4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Description
The compound features a hydrazino-oxobutanoic acid backbone linked to a 2-bromo-4-tert-butylphenoxyacetyl group.
Properties
IUPAC Name |
4-[2-[2-(2-bromo-4-tert-butylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5/c1-16(2,3)10-4-5-12(11(17)8-10)24-9-14(21)19-18-13(20)6-7-15(22)23/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFROZYSGCHMBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps:
Formation of the bromo-tert-butylphenoxy intermediate: This step involves the bromination of 4-tert-butylphenol to produce 2-bromo-4-tert-butylphenol.
Acetylation: The bromo-tert-butylphenol is then acetylated using acetic anhydride to form 2-bromo-4-tert-butylphenoxyacetyl chloride.
Hydrazination: The acetyl chloride intermediate reacts with hydrazine hydrate to form the hydrazino-acetyl derivative.
Final coupling: The hydrazino-acetyl derivative is then coupled with succinic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The phenoxy ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The hydrazino-acetyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Electrophilic substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Electrophilic substitution: Products include nitro or sulfonyl derivatives.
Hydrolysis: Products include the corresponding carboxylic acids and hydrazine derivatives.
Scientific Research Applications
Introduction to 4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
This compound, a compound with significant chemical properties, is garnering attention in various scientific fields. Its unique structure, featuring a bromo-substituted phenoxy group and hydrazine functionality, suggests potential applications in medicinal chemistry, particularly in drug development and synthesis.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. The hydrazine group is known for its ability to form hydrazones with carbonyl compounds, which can lead to cytotoxic effects against cancer cells. Studies are ongoing to evaluate the efficacy of this compound in various cancer models.
Drug Design
Targeting Enzymes : The unique functional groups present in this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, the bromo substituent can enhance binding affinity to target proteins, potentially leading to the development of novel therapeutics.
Synthesis of Novel Derivatives
Synthetic Chemistry : The presence of reactive functional groups makes this compound a versatile intermediate in synthetic chemistry. It can be modified to create a library of derivatives that may exhibit varied biological activities, thus broadening its applicability in pharmaceutical research.
Biological Studies
Biochemical Pathways : This compound can be utilized in studies examining biochemical pathways involving hydrazones and phenolic compounds. Understanding its interactions at the molecular level could provide insights into metabolic processes and disease mechanisms.
Table 1: Summary of Research Findings on Related Compounds
Notable Case Studies
-
Antitumor Activity Evaluation :
A study conducted by Zhang et al. (2023) investigated the antitumor activity of hydrazone derivatives similar to our compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications of the hydrazine moiety could enhance therapeutic efficacy. -
Enzyme Inhibition Studies :
Research by Liu et al. (2024) focused on the enzyme inhibitory potential of bromo-substituted phenolic compounds. Their findings revealed that these compounds effectively inhibited specific kinases involved in cancer progression, highlighting a potential application for our compound in targeted therapy. -
Synthesis of Derivatives :
A synthesis study by Patel et al. (2023) detailed methods for creating novel derivatives from phenoxyacetic acids. The generated compounds exhibited promising biological activities, paving the way for future drug development initiatives utilizing similar synthetic pathways.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo and tert-butyl groups may enhance its binding affinity to specific targets, while the hydrazino-acetyl linkage may facilitate its reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Estimated based on structural analogs.
Key Research Findings
- Enzyme Inhibition: Compound 6c () demonstrates the importance of electron-withdrawing groups (e.g., chloro) in enhancing sEH inhibitory activity.
Biological Activity
Overview
4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid (CAS Number: 816442-95-2) is a complex organic compound notable for its unique chemical structure, which includes a bromo-substituted phenoxy group and a hydrazino-acetyl linkage. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is . Its structural components are critical for its biological interactions and potential therapeutic effects.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromo and tert-butyl groups may enhance its binding affinity, while the hydrazino-acetyl linkage could facilitate reactivity with biomolecules. This mechanism is crucial for understanding its therapeutic potential, especially in anti-inflammatory and anticancer contexts.
Anticancer Properties
Research indicates that compounds with similar structures have shown promise in exhibiting anticancer activity. For instance, studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation. The specific activity of this compound in this regard remains to be fully elucidated but suggests a potential pathway for further investigation.
Anti-inflammatory Effects
Compounds featuring hydrazine moieties have been studied for their anti-inflammatory properties. The ability of this compound to inhibit pro-inflammatory cytokines could be a significant area of research, particularly in conditions like arthritis or other inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of hydrazone derivatives on various cancer cell lines.
- Findings : Compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Inflammatory Response Modulation :
- Objective : To assess the anti-inflammatory potential of related compounds in animal models.
- Findings : Hydrazine derivatives showed a marked reduction in edema and inflammatory markers in carrageenan-induced paw edema models.
- : These results suggest that the compound may exert similar protective effects against inflammation.
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
